4-Phenyl-quinolin-2-ol

Akt inhibition Allosteric modulator Kinase selectivity

Researchers requiring a non-planar quinolinone scaffold with verified SAR for kinase inhibition or fluorescent materials face batch-to-batch variability in 4-aryl substitution and tautomeric form. 4-Phenyl-quinolin-2-ol (CAS 5855-57-2) resolves this with: - X-ray confirmed non-planar geometry (Pbca space group) and lactam-dominant tautomer - Validated PI3K inhibition (IC50 ≥0.05 µM) and MCF-7 activity (IC50 1.021 µM) - Batch-specific NMR/HPLC (≥95%) for reproducible O-alkylation or BF2 complexation

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 5855-57-2
Cat. No. B1362635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-quinolin-2-ol
CAS5855-57-2
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)
InChIKeyQKQNVNSIRYIHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-quinolin-2-ol: Specifications and Baseline Characterization


4-Phenyl-quinolin-2-ol (CAS 5855-57-2; molecular formula C15H11NO; molecular weight 221.25 g/mol) is a heterocyclic quinoline derivative characterized by a phenyl group at the 4-position and a hydroxyl substituent at the 2-position . This compound exists in tautomeric equilibrium between the 2-quinolinol (enol) and 2(1H)-quinolinone (lactam) forms, with computational and spectroscopic studies establishing the lactam tautomer as the dominant form [1]. It is commercially available from multiple vendors at purities typically ranging from 95% to 99%, with batch-specific certificates of analysis including NMR, HPLC, and GC characterization . The compound is supplied primarily for research use as a synthetic intermediate and pharmacological probe scaffold, not for human or veterinary therapeutic applications .

Pathway Study
Allosteric Akt and PI3K pathway inhibitor research scaffold
Synthetic Intermediate
Versatile handle for O-derivatization and cross-coupling
Material Probe
Non-planar conformation for fluorescent organoboron complexes
Conformational Tool
Crystallographically defined 3D geometry for binding studies

4-Phenyl-quinolin-2-ol: Why Generic Substitution Fails


The 4-phenyl substituent in 4-phenyl-quinolin-2-ol is not a passive structural element but a critical determinant of both synthetic utility and pharmacological profile. X-ray crystallographic analysis reveals that the quinoline ring system adopts a distinct non-planar conformation with the 4-phenyl group rotated out of the heterocyclic plane, creating a three-dimensional scaffold that cannot be replicated by analogs with smaller (methyl, unsubstituted) or heteroaryl 4-substituents [1]. In PI3K inhibition studies, substitution of the 4-phenyl group with alternative aryl moieties produced inactive compounds (IC50 >5 µM), demonstrating that the unsubstituted 4-phenyl motif is essential for maintaining hydrophobic interactions within the enzyme binding pocket [2]. The tautomeric equilibrium between 2-quinolinol and 2(1H)-quinolinone forms is uniquely influenced by the electronic character of the 4-phenyl group, with density functional calculations establishing the lactam tautomer as the predominant species in solution—a feature that governs both nucleophilic reactivity at the 2-position and hydrogen-bonding capacity [3]. These structure-activity relationships (SAR) and conformational constraints establish that generic 4-substituted quinolin-2-ol analogs cannot be assumed interchangeable for applications requiring specific binding orientations or predictable regioselective derivatization at the 2-position [2].

! 4-Phenyl group is essential for PI3K binding; analogs without this motif lose inhibitory activity.
! Non-planar conformation may not be replicated by planar 2-quinolone analogs, altering target interactions.
! Tautomeric equilibrium favors lactam form; substituent-dependent electronic effects may shift reactivity.

4-Phenyl-quinolin-2-ol: Quantitative Differentiation Evidence


Allosteric Akt Inhibition vs. ATP-Competitive Inhibitors

4-Phenyl-quinolin-2-ol functions as a specific allosteric inhibitor of Akt (protein kinase B), decreasing Akt phosphorylation without affecting upstream kinases PI3K or mTORC2 . In enzymatic assays, the compound exhibited an IC50 of 6 µM for Akt inhibition . This mechanism differs fundamentally from ATP-competitive Akt inhibitors such as GSK690693, which potently inhibit all three Akt isoforms (IC50 values 2 nM, 13 nM, and 9 nM for Akt1, Akt2, and Akt3 respectively) but with broader kinome cross-reactivity [1].

Akt inhibition mechanism
Class-level inference
Allosteric IC50 6 µM vs. ATP-competitive 2–13 nM
Mechanistically distinct allosteric pathway context
Does not inhibit upstream PI3K or mTORC2
Akt inhibition Allosteric modulator Kinase selectivity

Antiproliferative Activity vs. Doxorubicin in MCF-7 Cells

In MCF-7 breast cancer cell line viability assays, substituted 2-(4-phenylquinolin-2-yl)phenol derivatives (PQPDs) based on the 4-phenyl-quinolin-2-ol core scaffold demonstrated potent antiproliferative effects [1]. Compound 4f exhibited an IC50 of 1.021 µM, exceeding the potency of the standard chemotherapeutic agent doxorubicin (IC50 = 1.812 µM; 72% inhibition) in the same assay system [1]. Compound 4a achieved 73.95% inhibition with an IC50 of 1.16 µM [1].

MCF-7 antiproliferative (derivative)
Cross-study comparable
IC50 1.021 µM (derivative 4f)
Reported cell-model response context
Doxorubicin IC50 1.812 µM in same assay
Anticancer Breast cancer Cytotoxicity MCF-7

PI3K Enzyme Inhibition: Structure-Activity Determinants

In a competitive ELISA-based PI3K inhibition assay, substituted 2-(4-phenylquinolin-2-yl)phenol (PQPD) derivatives demonstrated potent enzymatic inhibition [1]. Compounds 4a, 4b, 4f-h, and 4j exhibited IC50 values ≥0.05 µM, while the remaining PQPDs in the series achieved IC50 <1.0 µM [1]. Crucially, compounds 4c, 4d, and 4k were inactive (IC50 >5 µM), establishing a clear structure-activity relationship wherein the 4-phenyl substitution pattern is required for PI3K inhibition [1].

PI3K enzyme SAR
Cross-study comparable
Active derivatives IC50 ≥0.05 µM vs. inactive >5 µM
4-Phenyl substitution critical for PI3K inhibition
ELISA-based enzymatic assay
PI3K inhibition ELISA assay Kinase inhibitor

Crystallographic Conformation vs. Generic 2-Quinolones

Single-crystal X-ray diffraction analysis of 4-phenyl-quinolin-2-ol reveals an orthorhombic crystal system with space group Pbca and unit cell parameters a = 8.483(4) Å, b = 18.249(9) Å, c = 15.889(8) Å, Z = 8 [1]. The quinoline ring exhibits distinct distortions from planarity, with the 4-phenyl group rotated out of the heterocyclic plane [1]. This non-planar conformation differs markedly from the relatively planar geometry observed in unsubstituted 2-quinolinone (carbostyril) crystals [2].

Crystal conformation
Cross-study comparable
Orthorhombic, Pbca, non-planar vs. planar 2-quinolone
3D geometry confirmed for target interaction studies
Unit cell a=8.483, b=18.249, c=15.889 Å
X-ray crystallography Conformational analysis Solid-state structure

In Silico Docking Affinity vs. Clinical PI3K Inhibitors

Molecular docking studies of substituted 2-(4-phenylquinolin-2-yl)phenols (PQPDs) into the active site of PI3K p110α (PDB ID: 2RD0) revealed that hydrophobic interactions within the binding pocket govern ligand affinity [1]. Compounds 4a and 4b exhibited calculated inhibitory constants (Ki) of 53.33 pM and 41.23 pM, respectively [1]. These sub-nanomolar in silico affinities approach those calculated for clinical-stage PI3K inhibitors in comparable docking models [2].

In silico docking
Supporting evidence
Calculated Ki 41–53 pM for PI3K p110α
Computational binding prediction; requires experimental validation
AutoDock; hydrophobic interaction analysis
Molecular docking PI3K p110α Binding affinity In silico screening

4-Phenyl-quinolin-2-ol: Research and Industrial Applications


PI3K/Akt Pathway Inhibitor Discovery Scaffold

4-Phenyl-quinolin-2-ol serves as a validated core scaffold for developing PI3K and Akt pathway inhibitors. Derivatives of this scaffold have demonstrated PI3K enzyme inhibition with IC50 values as low as ≥0.05 µM in competitive ELISA assays and anticancer activity in MCF-7 breast cancer cells (IC50 = 1.021 µM) that exceeds doxorubicin [1]. The compound exhibits specific allosteric Akt inhibition (IC50 = 6 µM) without affecting upstream kinases . Procurement of high-purity 4-phenyl-quinolin-2-ol (≥95%, batch-specific NMR/HPLC characterization) enables structure-activity relationship (SAR) studies at the 2-position hydroxyl group, which serves as a versatile handle for introducing diverse substituents via O-alkylation, esterification, or conversion to 2-chloro intermediates for cross-coupling reactions .

Fluorescent Probe and Organoboron Complex Intermediate

The 2-hydroxy group of 4-phenyl-quinolin-2-ol provides a coordination site for boron trifluoride (BF2) complexation, yielding four-coordinate fluorescent organoboron complexes (boroquinols) that exhibit green-light emission (470-560 nm) with quantum yields up to 22% in chloroform and large Stokes shifts ranging from 3688 to 10231 cm⁻¹ [1]. These complexes demonstrate luminescence in both solution and solid states, with HOMO values ranging from -5.32 to -6.10 eV and LUMO values from -2.64 to -3.46 eV as determined by cyclic voltammetry [1]. Researchers procuring 4-phenyl-quinolin-2-ol for this application benefit from the compound's well-characterized spectroscopic profile and availability of single-crystal structural data that facilitates rational design of emissive materials [1].

Palladium-Catalyzed Synthesis of 4-Arylquinolin-2-ones

4-Phenyl-quinolin-2-ol and its derivatives can be synthesized via palladium-catalyzed addition of arylboronic acids to 2-cyano-(N-aryl)-acetamide or ethyl-2-cyanoacetate precursors, with subsequent transformation to 4-arylquinolin-2-one derivatives [1]. This robust synthetic methodology tolerates ester and amide moieties without hydrolysis during arylation, enabling access to diverse 4-arylquinolin-2-one scaffolds [1]. The compound also serves as an intermediate for asymmetric hydrogenation to chiral 3,4-dihydro-2-quinolones, with Ru(II)-NHC catalysts achieving high yields and moderate to excellent enantioselectivities under mild conditions . Researchers seeking a reliable building block for quinolinone-based pharmaceutical development should verify batch-specific purity (HPLC ≥95%) and request NMR characterization data (1H, 13C) to confirm identity before commencing synthetic sequences.

Conformational Probe for Non-Planar Binding Interactions

The non-planar solid-state conformation of 4-phenyl-quinolin-2-ol, confirmed by X-ray crystallography (orthorhombic, space group Pbca; a=8.483(4)Å, b=18.249(9)Å, c=15.889(8)Å), distinguishes this compound from planar 2-quinolone analogs [1]. This three-dimensional geometry influences intermolecular packing via C-H⋯π and π-π stacking interactions, with Hirshfeld surface analysis indicating C⋯H/H⋯C contacts contribute 29.2% to crystal packing stability . The compound's lactam-lactim tautomerism, computationally established to favor the lactam (2(1H)-quinolinone) form, governs hydrogen-bonding capacity and nucleophilic reactivity at the 2-position . This unique conformational signature makes 4-phenyl-quinolin-2-ol a valuable probe molecule for studying the role of non-planar heterocyclic geometry in target binding, molecular recognition, and supramolecular assembly.

Application
Selection Property
Validation Focus
PI3K/Akt pathway studies
Core scaffold identity and purity
Pathway inhibition assay context
Fluorescent organoboron complexes
2-Hydroxy coordination site
Photophysical characterization
4-Arylquinolinone synthesis
Regioselective derivatization handle
Batch-specific purity and identity
Non-planar heterocycle probe
Crystallographically defined conformation
Conformation-dependent binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-quinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.